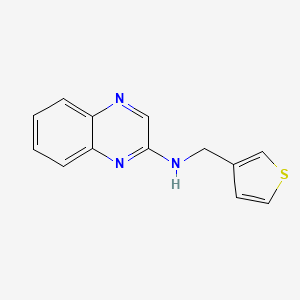
(4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone, also known as HPM, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. HPM is a synthetic molecule that has been developed as a potential drug candidate for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone is not fully understood. However, studies have suggested that this compound interacts with enzymes and proteins in the body, leading to changes in cellular signaling pathways. This interaction may result in the inhibition of cancer cell growth, reduction of inflammation, and protection of neurons against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to protect neurons against oxidative stress, which is a major factor in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone in lab experiments is its high purity, which allows for accurate and reproducible results. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for research on (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of this compound's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone involves the reaction of 4-hydroxypyrrolidine and 2-phenylmorpholine with methanesulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
(4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone has been found to have potential applications in medicinal chemistry due to its ability to interact with biological targets. Several studies have investigated the use of this compound as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
(4-hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-12-8-13(16-9-12)15(19)17-6-7-20-14(10-17)11-4-2-1-3-5-11/h1-5,12-14,16,18H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLINWTZZUBALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2CC(CN2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-2-[(2,3-dimethylcyclohexyl)amino]ethanol](/img/structure/B7575685.png)
![2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid](/img/structure/B7575692.png)


![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)





![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)


![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)